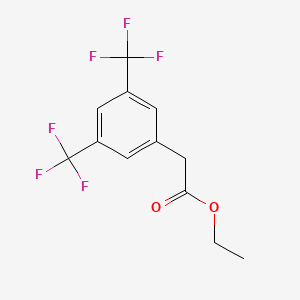

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

Übersicht

Beschreibung

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C12H10F6O2 It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethyl acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate typically involves the esterification of 3,5-Bis(trifluoromethyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Reaction Conditions:

- Reagents: 3,5-bis(trifluoromethyl)benzoic acid and ethanol

- Catalysts: Sulfuric acid or p-toluenesulfonic acid

- Temperature: Reflux temperature

- Purification Techniques: Distillation and recrystallization

Chemical Reactions Involving Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

This compound undergoes several significant chemical reactions:

Types of Reactions:

-

Oxidation:

- The compound can be oxidized to yield corresponding carboxylic acids or ketones.

- Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction:

- Reduction reactions can convert the ester group into an alcohol.

- Typical reducing agents include lithium aluminum hydride or sodium borohydride.

-

Substitution:

- The trifluoromethyl groups can engage in nucleophilic substitution reactions.

- Nucleophiles such as amines or thiols can be utilized under basic conditions.

Common Reaction Pathways:

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | This compound + KMnO₄ → 3,5-bis(trifluoromethyl)benzoic acid | Carboxylic acid |

| Reduction | This compound + LiAlH₄ → 3,5-bis(trifluoromethyl)benzyl alcohol | Alcohol |

| Substitution | This compound + NH₂R → N-substituted derivative | Amine derivative |

Biocatalytic Processes

Recent studies have explored biocatalytic processes for the production of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol from this compound. For instance, whole cells of Trichoderma asperellum have been utilized to catalyze the asymmetric reduction of related substrates with high efficiency and selectivity.

Key Findings:

Wissenschaftliche Forschungsanwendungen

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which Ethyl 3,5-Bis(trifluoromethyl)phenylacetate exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is particularly useful in drug design, where the compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:

3,5-Bis(trifluoromethyl)benzoic acid: This compound lacks the ethyl acetate moiety but shares the trifluoromethyl-substituted phenyl ring.

3,5-Bis(trifluoromethyl)benzyl alcohol: This compound is the reduced form of the ester, featuring a hydroxyl group instead of the ester functionality.

The uniqueness of this compound lies in its combination of the trifluoromethyl-substituted phenyl ring with the ethyl acetate moiety, providing distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate (CAS 144632-97-3) is an organic compound notable for its unique structural features, including two trifluoromethyl groups attached to a phenyl ring and an ethyl acetate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

This compound has the molecular formula and a molecular weight of 300.20 g/mol. The synthesis typically involves the esterification of 3,5-Bis(trifluoromethyl)benzoic acid with ethanol under reflux conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction .

Target and Pathways

Research indicates that this compound is utilized in proteomics studies, particularly focusing on enzyme inhibition and protein-ligand interactions. It appears to influence biochemical pathways related to energy production, notably through its interaction with NADH, which is crucial for ATP generation during cellular respiration .

Enzyme Inhibition Studies

A significant area of research involves the compound's role as an inhibitor of specific enzymes. For instance, a study highlighted its potential to inhibit steroid 5-alpha reductase type 1 (SRD5A1), which is relevant in the treatment of androgenic alopecia. The compound demonstrated a substantial inhibition of dihydrotestosterone (DHT) production at sub-cytotoxic concentrations, achieving an IC50 value of approximately 1.44 µM .

Cytotoxicity and Antinociceptive Effects

In addition to enzyme inhibition, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives containing this compound can exhibit significant antiproliferative activity. For example, compounds derived from it showed growth inhibition in multiple cancer cell lines with GI50 values often below 1 µM .

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct biological activities attributed to its trifluoromethyl groups. For instance:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 1440 | Inhibition of DHT production |

| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide | 1000 | Moderate DHT inhibition |

| 3,5-Bis(trifluoromethyl)benzoic acid | Varies | General enzyme inhibition |

These findings illustrate that while this compound is effective in inhibiting DHT production, other derivatives may exhibit varied potency depending on their structural modifications .

Eigenschaften

IUPAC Name |

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-8(11(13,14)15)6-9(4-7)12(16,17)18/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTVPOAERFKXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654733 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144632-97-3 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.